N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a thiazole ring substituted with a 2-oxoethyl group bearing a pyridin-3-ylamino moiety. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.36 g/mol and a ChemSpider ID of 28472521 . The compound’s structure integrates multiple pharmacophoric elements:
- Pyrazine-2-carboxamide: Known for its role in hydrogen bonding and interactions with biological targets like kinases or viral proteases .
- Thiazole ring: Enhances metabolic stability and contributes to π-π stacking interactions .
- Pyridin-3-ylamino group: Modulates solubility and target specificity through its electron-rich aromatic system .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-13(19-10-2-1-3-16-7-10)6-11-9-24-15(20-11)21-14(23)12-8-17-4-5-18-12/h1-5,7-9H,6H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWOHBFBKBLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs sharing pyrazine, thiazole, or pyridine moieties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity The pyridin-3-ylamino group in the target compound distinguishes it from analogs like 12h (pyridin-4-yl) and 174 (4-chlorophenyl). The 3-position pyridine substitution may enhance target binding via optimized steric and electronic interactions compared to para-substituted analogs . POA-Gly-Pip (5f) and POA-Gly-Pyr (5p) feature aliphatic amines (piperidine/pyrrolidine), which improve solubility but may reduce aromatic stacking efficiency compared to the target’s pyridine moiety .
Thiazole Substitution Patterns The target compound’s thiazole is substituted at position 4, unlike Compound 174 (position 2 substitution).
Pharmacological Potential Compound 12h demonstrated antiviral activity against SARS-CoV due to its benzo[d]thiazole and indole groups, suggesting the target compound’s thiazole-pyrazine scaffold could similarly target viral proteases . N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () highlights that replacing pyrazine with cyclopropane reduces aromatic interactions but increases metabolic stability .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods in and , where pyrazine-2-carboxamide is coupled with thiazole intermediates via amidation or nucleophilic substitution .
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